molecular formula C17H14F3N3OS B11950501 1-(5,6-Dimethyl-2-benzothiazolyl)-3-(3-(trifluoromethyl)phenyl)urea CAS No. 29015-84-7

1-(5,6-Dimethyl-2-benzothiazolyl)-3-(3-(trifluoromethyl)phenyl)urea

Katalognummer: B11950501
CAS-Nummer: 29015-84-7
Molekulargewicht: 365.4 g/mol
InChI-Schlüssel: BNDIATBFUVAPOG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(5,6-Dimethyl-2-benzothiazolyl)-3-(3-(trifluoromethyl)phenyl)urea is a synthetic organic compound that belongs to the class of benzothiazole derivatives. These compounds are known for their diverse biological activities and applications in various fields, including medicinal chemistry and materials science.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5,6-Dimethyl-2-benzothiazolyl)-3-(3-(trifluoromethyl)phenyl)urea typically involves the reaction of 5,6-dimethyl-2-benzothiazolylamine with 3-(trifluoromethyl)phenyl isocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene under reflux conditions. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

For industrial-scale production, the synthesis may involve optimized reaction conditions, such as the use of continuous flow reactors and automated purification systems. The choice of solvent, temperature, and reaction time is carefully controlled to maximize yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

1-(5,6-Dimethyl-2-benzothiazolyl)-3-(3-(trifluoromethyl)phenyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzothiazole ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid, potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in polar solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Wissenschaftliche Forschungsanwendungen

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of advanced materials, such as polymers or coatings.

Wirkmechanismus

The mechanism of action of 1-(5,6-Dimethyl-2-benzothiazolyl)-3-(3-(trifluoromethyl)phenyl)urea depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1-(2-Benzothiazolyl)-3-(3-(trifluoromethyl)phenyl)urea: Lacks the dimethyl groups on the benzothiazole ring.

    1-(5,6-Dimethyl-2-benzothiazolyl)-3-phenylurea: Lacks the trifluoromethyl group on the phenyl ring.

    1-(2-Benzothiazolyl)-3-phenylurea: Lacks both the dimethyl groups and the trifluoromethyl group.

Uniqueness

1-(5,6-Dimethyl-2-benzothiazolyl)-3-(3-(trifluoromethyl)phenyl)urea is unique due to the presence of both the dimethyl groups on the benzothiazole ring and the trifluoromethyl group on the phenyl ring. These structural features can influence its chemical reactivity, biological activity, and physical properties, making it a valuable compound for various applications.

Eigenschaften

CAS-Nummer

29015-84-7

Molekularformel

C17H14F3N3OS

Molekulargewicht

365.4 g/mol

IUPAC-Name

1-(5,6-dimethyl-1,3-benzothiazol-2-yl)-3-[3-(trifluoromethyl)phenyl]urea

InChI

InChI=1S/C17H14F3N3OS/c1-9-6-13-14(7-10(9)2)25-16(22-13)23-15(24)21-12-5-3-4-11(8-12)17(18,19)20/h3-8H,1-2H3,(H2,21,22,23,24)

InChI-Schlüssel

BNDIATBFUVAPOG-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC2=C(C=C1C)SC(=N2)NC(=O)NC3=CC=CC(=C3)C(F)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.